1-Amino-2,5-dimethylhexan-2-ol
Description
1-Amino-2,5-dimethylhexan-2-ol (C₈H₁₉NO) is a branched aliphatic amino alcohol with a molecular weight of 145.14667 Da. Its structure features an amino group (-NH₂) and a hydroxyl group (-OH) attached to the same carbon (C2) in a hexane backbone, with methyl substituents at C2 and C5 (Figure 1). Key identifiers include the InChIKey XSFNYFUUQXHUIJ-UHFFFAOYSA-N and monoisotopic mass of 145.14667 Da .
- Patent count: 0
- Literature count: 0
- Annotation hits: 1 (suggesting minor references in specialized databases) .
The absence of patents or literature highlights its status as a niche compound, likely explored in theoretical or synthetic organic chemistry contexts.
Properties
IUPAC Name |
1-amino-2,5-dimethylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)4-5-8(3,10)6-9/h7,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNYFUUQXHUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155915-96-0 | |
| Record name | 1-amino-2,5-dimethylhexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,5-dimethylhexan-2-ol can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2,5-dimethylhexan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,5-dimethylhexan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, typically under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Scientific Research Applications
1-Amino-2,5-dimethylhexan-2-ol has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a precursor or intermediate in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: The compound's derivatives could be explored for potential therapeutic applications, including the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which 1-amino-2,5-dimethylhexan-2-ol exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Aliphatic Amino Alcohols
1-Amino-2,4-dimethylpentan-2-ol (C₇H₁₇NO)
Key differences :
1-Amino-2,5-dimethylhexan-3-ol (C₈H₁₉NO)
Impact of hydroxyl position :
- Altered hydrogen-bonding capacity and reactivity.
- Potential differences in biological activity or coordination chemistry.
Aromatic Amino Alcohols
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (C₁₁H₁₇NO₂)
Comparison :
- Aromaticity introduces π-π interactions, enhancing stability in drug-like molecules.
- Broader pharmaceutical relevance compared to aliphatic counterparts.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol (C₁₀H₁₅NO₃)
- Structure: Ethanolamine backbone with dimethoxy-substituted benzene.
- Synonyms: Midodrine-related compound A, used in cardiovascular research .
Functional differences :
- Methoxy groups increase electron density, affecting metabolic stability.
- Demonstrated pharmacological activity (unlike the target compound).
Data Table: Comparative Properties
Research Implications and Gaps
- Chain length and substituent position critically influence physicochemical properties.
- Research gaps: No experimental data on solubility, toxicity, or synthetic routes for this compound. Potential utility in catalysis or as chiral building blocks remains unexplored .
Biological Activity
1-Amino-2,5-dimethylhexan-2-ol is an organic compound that has garnered interest for its potential biological activities. This compound, with the molecular formula C8H19NO, features both an amino group and a hydroxyl group, which contribute to its reactivity and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | WSSVCXFYLRWUHL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, while the amino (-NH2) group can participate in electrostatic interactions. These interactions can lead to significant changes in enzyme activity or receptor function, potentially influencing metabolic pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural similarity to other bioactive compounds may contribute to this property.
- Antiviral Potential : Investigations into the antiviral capabilities of this compound are ongoing, with some studies indicating effectiveness against specific viral strains.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by researchers at a university laboratory explored the antimicrobial effects of this compound against common bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.
- Pharmacological Applications : In pharmacological research, the compound has been evaluated for its role in drug development. Its unique structure allows it to serve as a lead compound for synthesizing new pharmaceuticals aimed at treating infections or other diseases.
- Comparative Studies : Comparative studies with similar compounds such as 1-amino-2,4-dimethylhexan-3-ol have shown that slight variations in structure can lead to differences in biological activity. This highlights the importance of structural analysis in understanding the mechanism of action and optimizing therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
